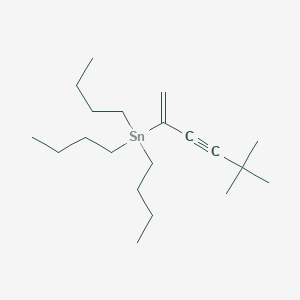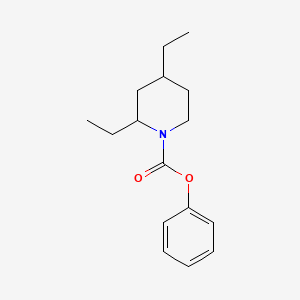![molecular formula C31H52N4O2 B15169032 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 650606-29-4](/img/structure/B15169032.png)
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a bis(decyloxy)phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the bis(decyloxy)phenylmethyl intermediate: This step involves the alkylation of 3,4-dihydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate.
Condensation with pyrimidine-2,4-diamine: The intermediate is then reacted with pyrimidine-2,4-diamine under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for novel polymers.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit cyclin-dependent kinases, thereby preventing cancer cell growth . The compound binds to the active site of the enzyme, blocking its activity and leading to cell cycle arrest.
類似化合物との比較
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: This compound also exhibits antitumor activity and is structurally similar due to the presence of a pyrimidine ring.
Pyrimido[4,5-d]Pyrimidine Analogs: These compounds share a similar bicyclic structure and are studied for their biological significance.
Uniqueness
5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bis(decyloxy)phenylmethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
特性
CAS番号 |
650606-29-4 |
|---|---|
分子式 |
C31H52N4O2 |
分子量 |
512.8 g/mol |
IUPAC名 |
5-[(3,4-didecoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C31H52N4O2/c1-3-5-7-9-11-13-15-17-21-36-28-20-19-26(23-27-25-34-31(33)35-30(27)32)24-29(28)37-22-18-16-14-12-10-8-6-4-2/h19-20,24-25H,3-18,21-23H2,1-2H3,(H4,32,33,34,35) |
InChIキー |
DGYVVSZHUVSUDG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)




![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)
![Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B15169020.png)


![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
